molecular formula C14H12FN3 B8414041 1-Benzyl-5-fluoro-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carbonitrile

1-Benzyl-5-fluoro-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carbonitrile

Cat. No.: B8414041
M. Wt: 241.26 g/mol
InChI Key: VNWGHHJMSSOLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-fluoro-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C14H12FN3 and its molecular weight is 241.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

1-benzyl-5-fluoro-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonitrile

InChI

InChI=1S/C14H12FN3/c15-11-6-12-13(8-16)17-18(14(12)7-11)9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI Key

VNWGHHJMSSOLCV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C(=NN2CC3=CC=CC=C3)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-5-hydroxy-1,4,5,6-tetrahydrocyclo-penta[c]pyrazole-3-carbonitrile (see Example 9.7, 30 mg, 0.125 mmol) in anhydrous dichloromethane (0.9 mL) was added DAST (33 μL, 0.25 mmol) under a nitrogen atmosphere. After stirring at room temperature for 15 minutes, the reaction mixture was diluted with ethyl acetate, washed with saturated NaHCO3 solution and brine. The organic layer was dried over anhydrous Na2SO4 filtered and concentrated in vacuo. The residue was purified by PTLC (SiO2) using 30% ethyl acetate-hexanes to give the desired compound (16 mg).
Name
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.